molecular formula C17H19N7O5 B3007175 (E)-7-(2-hydroxypropyl)-3-methyl-8-(2-(1-(4-nitrophenyl)ethylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione CAS No. 899350-74-4

(E)-7-(2-hydroxypropyl)-3-methyl-8-(2-(1-(4-nitrophenyl)ethylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B3007175
CAS RN: 899350-74-4
M. Wt: 401.383
InChI Key: ALWIDGMYQGIYAA-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-7-(2-hydroxypropyl)-3-methyl-8-(2-(1-(4-nitrophenyl)ethylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H19N7O5 and its molecular weight is 401.383. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • This compound is synthesized through various chemical reactions involving purine analogues. For instance, (Ondrej et al., 1995) explored the synthesis of related purinediones, focusing on their chemical properties and reactions. Similar studies were conducted by (Ondrej et al., 1998) and (Korobko, 2016), which further elaborate on the synthesis processes and chemical characteristics of related purine derivatives.

Potential Medical Applications

  • Some studies, such as those by (Chłoń-Rzepa et al., 2004) and (Khaliullin et al., 2018), have investigated the medical applications of similar purine derivatives, particularly in relation to cardiovascular activity and antidepressant properties. These studies provide insights into how similar compounds might be used in therapeutic contexts.

Photochromic and Antimicrobial Properties

  • Research by (Balenko et al., 2010) and (Kandhavelu et al., 2012) suggests that purine derivatives, including those structurally related to the compound , exhibit photochromic properties and potential antimicrobial activity. These findings could lead to applications in materials science and infectious disease research.

properties

IUPAC Name

7-(2-hydroxypropyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O5/c1-9(25)8-23-13-14(22(3)17(27)19-15(13)26)18-16(23)21-20-10(2)11-4-6-12(7-5-11)24(28)29/h4-7,9,25H,8H2,1-3H3,(H,18,21)(H,19,26,27)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWIDGMYQGIYAA-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(N=C1NN=C(C)C3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)NC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1C2=C(N=C1N/N=C(\C)/C3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)NC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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